Ethyl (3S)-3-amino-4-phenylmethoxybutanoate
Description
Properties
IUPAC Name |
ethyl (3S)-3-amino-4-phenylmethoxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVHGRXPZNNHDN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](COCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and a phenylmethoxy moiety. The molecular formula is C12H17NO3, and it possesses a molecular weight of approximately 223.27 g/mol.
The biological activity of this compound has been linked to several mechanisms:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for synaptic transmission and neuronal excitability.
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Neuroprotection in Oxidative Stress Models
In a study evaluating the neuroprotective effects of this compound, researchers treated neuronal cell cultures with the compound prior to exposure to hydrogen peroxide. The results demonstrated a significant increase in cell viability and a reduction in markers of apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects in Animal Models
An animal study investigated the anti-inflammatory effects of this compound using a model of induced arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain scores, alongside a reduction in inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance the bioactivity and specificity of drug candidates. For instance, it has been utilized in the development of prodrugs aimed at improving the pharmacokinetic properties of existing medications, such as acamprosate, which is used to treat alcohol dependence .
Therapeutic Applications
Neurological Disorders
Research indicates that derivatives of this compound may exhibit neuroprotective effects. They have been studied for their potential to mitigate neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .
Pain Management
The compound has also been evaluated for its analgesic properties. Studies suggest that it may interact with specific neurotransmitter systems involved in pain perception, making it a candidate for developing new pain relief medications .
Case Study 1: Acamprosate Prodrugs
A notable application of this compound is in the formulation of prodrugs for acamprosate. These prodrugs are designed to enhance oral bioavailability and improve patient compliance by reducing dosing frequency. Clinical trials have demonstrated that these formulations can effectively manage withdrawal symptoms in alcohol-dependent patients, showcasing the practical application of this compound in therapeutic settings .
Case Study 2: Neuroprotective Agents
In a study examining neuroprotective agents, this compound derivatives were tested for their ability to prevent neuronal cell death in vitro. Results indicated a significant reduction in apoptosis under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between Ethyl (3S)-3-amino-4-phenylmethoxybutanoate and compounds from the evidence:
Key Observations :
- Amino Substituents: The free amine in this compound contrasts with substituted amines (e.g., trifluoroethylamino, methylamino) in analogs, which may influence reactivity in coupling reactions or hydrogen-bonding capacity .
- Stereochemistry: The 3S configuration in the target compound is a critical differentiator, as stereochemical control often dictates biological activity or synthetic utility compared to racemic or non-chiral analogs .
Contrasts :
- The target compound’s phenylmethoxy group may require benzylation steps absent in analogs.
- Chiral resolution (3S configuration) adds complexity compared to non-stereoselective syntheses in .
Physicochemical and Analytical Data
Notes:
Q & A
Q. What are the optimized synthetic routes for Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : A common approach involves coupling amino-protected intermediates with appropriate electrophiles. For example, in analogous syntheses (e.g., methyl esters with trifluoroethylamino groups), trifluoroethyl triflate and diisopropylethylamine in THF at 60°C for 27 hours under nitrogen yield enantiomerically enriched products . Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) is critical for isolating the target compound while preserving stereochemical integrity. Enantiomeric purity can be monitored using chiral HPLC with columns like Chiralpak® IA or IB, employing hexane/isopropanol mobile phases .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated in related azepanium derivatives .
- Chiral HPLC : Use a Chiralcel® OD-H column with a hexane/ethanol (90:10) mobile phase at 1.0 mL/min, detecting UV absorbance at 254 nm .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to infer spatial arrangements of substituents, as seen in tert-butyl-protected amino-hydroxy analogs .
Q. What are the documented solubility and stability profiles of this compound in various solvents?
- Methodological Answer : While direct data on this compound is limited, structurally similar esters (e.g., ethyl 3-hydroxybutanoate) show solubility in polar aprotic solvents (THF, DMF) and limited solubility in water. Stability studies should include:
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–13) at 25–60°C via LC-MS.
- Oxidative stability : Expose to HO or tert-butyl hydroperoxide, analyzing by TLC or HPLC . Store under inert atmosphere (N) at –20°C to prevent racemization.
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites, as applied to azepanium derivatives .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on transition states during amide bond formation. Software like Gaussian or ORCA is recommended .
Q. What strategies mitigate racemization during the synthesis of this compound under basic conditions?
- Methodological Answer :
- Low-temperature reactions : Conduct coupling steps at 0–5°C to reduce base-induced epimerization .
- Mild bases : Replace strong bases (e.g., NaH) with Hünig’s base (DIPEA) or collidine, as shown in methyl ester syntheses .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino group during reactive steps .
Q. How does the phenylmethoxy group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The phenylmethoxy group introduces steric hindrance and electron-donating effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
